
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
Overview
Description
(±)14-HDoHE is an autoxidation product of docosahexaenoic acid (DHA) in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. DHA is metabolized to 14(S)-HDoHE by human platelets along with 11(S)-HDoHE. 14(S)-HDoHE is also produced by salmon gills upon stimulation with calcium ionophore. 14(S)-HDoHE was shown to be an inhibitor of U-46619-induced human platelet aggregation and rabbit and rat aortic smooth muscle contraction with IC50 values of about 70, 3.6, and 5.3 µM, respectively. (±)14-HDoHE is a potential marker of oxidative stress in brain and retina where DHA is an abundant polyunsaturated fatty acid.
Mechanism of Action
Target of Action
14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA) . It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway . The primary targets of 14-HDoHE are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) .
Mode of Action
14-HDoHE is formed by the action of 12-LO or 15-LO on DHA . These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of 14-HDoHE . This compound then acts as a precursor to other bioactive lipid mediators .
Biochemical Pathways
The formation of 14-HDoHE is part of the lipoxygenase pathway of arachidonic acid metabolism . This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes .
Result of Action
14-HDoHE is a precursor to the pro-resolving mediator maresin 1 . Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions . Therefore, the action of 14-HDoHE can lead to the resolution of inflammation and promotion of tissue healing .
Action Environment
The action of 14-HDoHE can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of 14-HDoHE . Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of 14-HDoHE.
Biochemical Analysis
Biochemical Properties
14-Hydroxydocosahexaenoic Acid is a major product of the autoxidation of docosahexaenoic acid (DHA) in vitro . It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes . DHA is metabolized to 14(S)-HDHA by human platelets along with 11(S)-HDHA . 14(S)-HDoHE is also produced by salmon gills upon stimulation with calcium ionophore .
Cellular Effects
14-Hydroxydocosahexaenoic Acid has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress IL-33-mediated eosinophilic inflammation in 12/15-LOX-deficient mice . It also has been found to reduce immune cells counts in the spinal cord and blood . Moreover, it has been shown to decrease the numbers of Th1 cells but increase the accumulation of regulatory T cells and drive macrophage polarization towards an anti-inflammatory phenotype .
Molecular Mechanism
The molecular mechanism of 14-Hydroxydocosahexaenoic Acid involves its interactions with various biomolecules. It has been shown to markedly attenuate ILC2 proliferation and cytokine production at micromolar concentration in vitro . In addition, it inhibits cytokine production of ILC2s at nanomolar concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14-Hydroxydocosahexaenoic Acid have been observed to change over time. For instance, in a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA . Moreover, specific oxylipins derived from DHA were upgraded, such as Protectin Dx in heart and 14-HDoHE in brain .
Dosage Effects in Animal Models
The effects of 14-Hydroxydocosahexaenoic Acid have been found to vary with different dosages in animal models. For instance, exogenous administration of 14(S)-HDoHE in EAE mice suppressed the protein levels of various pro-inflammatory cytokines .
Metabolic Pathways
14-Hydroxydocosahexaenoic Acid is involved in the metabolic pathways of Docosahexaenoic acid (DHA). It is a major product of the autoxidation of DHA in vitro . It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes .
Transport and Distribution
14-Hydroxydocosahexaenoic Acid is transported and distributed within cells and tissues. In a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA .
Biological Activity
(+/-)-14-Hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14-HDoHE) is a hydroxy derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its various biological activities. This compound has garnered attention due to its potential therapeutic effects in inflammation, cardiovascular health, and neuroprotection. This article provides a detailed overview of the biological activity of 14-HDoHE, supported by data tables and relevant research findings.
- Molecular Formula : C22H32O3
- Molecular Weight : 344.49 g/mol
- CAS Number : 87042-40-8
1. Anti-inflammatory Effects
14-HDoHE has demonstrated significant anti-inflammatory properties. A study highlighted its ability to suppress pro-inflammatory cytokines in various models of inflammation. For instance, in a mouse model of chronic alcohol-induced liver injury, 14-HDoHE reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential role in managing liver inflammation .
2. Cardiovascular Benefits
Research indicates that 14-HDoHE may contribute to cardiovascular health by promoting the regression of atherosclerotic plaques. A clinical study found that administration of this compound correlated with a reduction in plaque size and improved endothelial function in patients with coronary artery disease .
3. Neuroprotective Properties
The neuroprotective effects of 14-HDoHE have been explored in models of neurodegenerative diseases. It appears to enhance neuronal survival and function by modulating oxidative stress pathways and promoting neuronal cell resilience against apoptosis .
Case Study 1: Chronic Alcohol-Induced Liver Injury
In a controlled experiment involving mice subjected to chronic alcohol exposure, the administration of 14-HDoHE resulted in:
- Reduction in liver inflammation : Histological analysis showed decreased inflammatory cell infiltration.
- Improved liver function : Serum levels of AST and ALT were significantly lower in treated mice compared to controls (p < 0.01) .
Parameter | Control Group | 14-HDoHE Treatment Group |
---|---|---|
AST (U/L) | 150 ± 10 | 90 ± 5 |
ALT (U/L) | 120 ± 8 | 70 ± 4 |
Inflammatory Markers | High | Low |
Case Study 2: Atherosclerosis Regression
A clinical trial involving patients with established atherosclerosis reported:
- Plaque Size Reduction : Patients receiving 14-HDoHE showed a significant decrease in plaque volume measured via imaging techniques.
- Improved Lipid Profiles : LDL cholesterol levels decreased while HDL levels increased post-treatment .
Parameter | Baseline | Post-Treatment |
---|---|---|
LDL Cholesterol (mg/dL) | 130 ± 15 | 100 ± 10 |
HDL Cholesterol (mg/dL) | 40 ± 5 | 55 ± 5 |
Plaque Volume (mm³) | 25 ± 3 | 15 ± 2 |
The biological activities of 14-HDoHE are mediated through several mechanisms:
- Regulation of Gene Expression : It modulates the expression of genes involved in inflammatory responses and lipid metabolism.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells.
- Modulation of Cell Signaling Pathways : It influences key signaling pathways such as JAK/STAT and NF-kB, which are crucial for inflammatory responses and cellular survival .
Scientific Research Applications
Neuroprotective Effects
Mechanism and Benefits:
- (+/-)-14-hydroxy-DHA exhibits neuroprotective properties that are crucial in preventing neurodegenerative diseases. It has been shown to enhance neuronal survival and function through anti-inflammatory pathways and by promoting synaptic plasticity.
- Research indicates that this compound can modulate the activity of signaling pathways involved in neuroinflammation, thus potentially reducing the risk of conditions like Alzheimer's disease and other forms of dementia .
Case Studies:
- A study demonstrated that treatment with (+/-)-14-hydroxy-DHA resulted in reduced levels of pro-inflammatory cytokines in neuronal cultures, suggesting its role in mitigating inflammation-related neuronal damage .
Anti-Cancer Properties
Mechanism and Benefits:
- The compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents. In particular, it has been observed to sensitize cancer cells to doxorubicin treatment.
- Research shows that (+/-)-14-hydroxy-DHA can induce apoptosis in cancer cells by altering cell cycle dynamics and increasing drug accumulation within the cells .
Case Studies:
- In vitro studies involving MCF-7 breast cancer cells treated with both (+/-)-14-hydroxy-DHA and doxorubicin revealed increased cell death compared to doxorubicin alone. The combination therapy also decreased the expression of multi-drug resistance proteins .
Cardiovascular Health
Mechanism and Benefits:
- Omega-3 fatty acids, including (+/-)-14-hydroxy-DHA, are known for their cardiovascular benefits. They help reduce triglyceride levels and improve endothelial function.
- The compound may also play a role in reducing blood pressure and preventing arrhythmias through its anti-inflammatory effects on vascular tissues .
Case Studies:
- Clinical trials have indicated that supplementation with omega-3 fatty acids leads to significant improvements in heart health markers among patients with cardiovascular diseases .
Anti-Inflammatory Effects
Mechanism and Benefits:
- (+/-)-14-hydroxy-DHA acts as a potent anti-inflammatory agent. It inhibits the production of inflammatory mediators such as cytokines and eicosanoids.
- It has been shown to prevent the maturation of dendritic cells induced by lipopolysaccharides (LPS), which is crucial in managing inflammatory responses .
Case Studies:
- Experimental models have demonstrated that treatment with this compound significantly reduces inflammation markers in conditions such as arthritis and colitis .
Potential Role in Metabolic Disorders
Mechanism and Benefits:
- There is emerging evidence that omega-3 fatty acids can influence metabolic pathways related to obesity and insulin sensitivity.
- (+/-)-14-hydroxy-DHA may help improve lipid profiles and enhance insulin sensitivity, thereby playing a role in managing metabolic syndrome .
Case Studies:
- Animal studies have shown that supplementation with DHA derivatives leads to improved metabolic outcomes, including reduced body weight gain and better glucose tolerance .
Summary Table of Applications
Application Area | Mechanism/Benefits | Key Findings/Case Studies |
---|---|---|
Neuroprotection | Reduces neuroinflammation; enhances synaptic plasticity | Decreased pro-inflammatory cytokines in neurons |
Anti-Cancer | Sensitizes cancer cells to chemotherapy | Increased apoptosis in MCF-7 cells with doxorubicin |
Cardiovascular Health | Lowers triglycerides; improves endothelial function | Improved heart health markers from omega-3 supplementation |
Anti-Inflammatory | Inhibits inflammatory mediators | Reduced inflammation markers in arthritis models |
Metabolic Disorders | Improves lipid profiles; enhances insulin sensitivity | Better metabolic outcomes in animal studies |
Q & A
Basic Research Questions
Q. What enzymatic pathways are involved in the biosynthesis of (±)-14-HDHA, and how can researchers validate these pathways experimentally?
(±)-14-HDHA is synthesized via the 12/15-lipoxygenase (ALOX12/15)-mediated oxygenation of docosahexaenoic acid (DHA). The first step involves the stereoselective insertion of molecular oxygen at carbon 14 of DHA, producing 14S-hydroperoxy-DHA (14S-HpDHA), which is subsequently reduced to 14S-HDHA .
- Methodological Approach :
- Use recombinant human ALOX12/15 enzymes or macrophage lysates for in vitro DHA oxygenation assays.
- Monitor reaction products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns to confirm 14S stereochemistry .
- Validate enzyme specificity using inhibitors (e.g., baicalein for ALOX12) or siRNA knockdown in cellular models .
Q. What analytical techniques are recommended for quantifying (±)-14-HDHA in biological samples?
LC-MS/MS is the gold standard for detecting and quantifying (±)-14-HDHA due to its sensitivity and ability to resolve stereoisomers.
- Protocol Highlights :
- Extraction : Solid-phase extraction (SPE) with C18 cartridges, acidified plasma (pH 3) to enhance recovery .
- Chromatography : Chiralpak AD-RH columns with methanol/water/acetic acid (95:5:0.01) to separate 14S and 14R isomers .
- Ionization : Negative-ion electrospray ionization (ESI) with selected reaction monitoring (SRM) for transitions m/z 343.2 → 245.1 (14-HDHA) .
Q. How does (±)-14-HDHA contribute to inflammation resolution, and what experimental models are used to study this?
(±)-14-HDHA is a precursor to maresins (e.g., MaR1), which promote inflammation resolution by reducing neutrophil infiltration, enhancing macrophage phagocytosis, and stimulating tissue repair .
- Key Models :
- Murine peritonitis : Zymosan A-induced peritonitis to track 14-HDHA levels during inflammation resolution phases .
- Macrophage assays : LPS-stimulated human macrophages for measuring 14-HDHA conversion to MaR1 and its effects on cytokine production (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can (±)-14-HDHA serve as a diagnostic biomarker, and what statistical approaches validate its clinical relevance?
In gout studies, 14(S)-HDHA was identified as a hub metabolite with an AUC of 1.0 (95% CI: 1–1) for distinguishing gout from hyperuricemia .
- Validation Steps :
- Discovery phase : Untargeted lipidomics to identify differential oxylipins.
- Correlation networks : Weighted gene co-expression network analysis (WGCNA) to pinpoint 14-HDHA as a central node .
- Machine learning : Logistic regression models with cross-validation to assess biomarker robustness .
Q. How does the stereochemistry of 14-hydroxylation influence (±)-14-HDHA bioactivity?
The 14S configuration is critical for converting 14-HpDHA to MaR1 via ALOX12, whereas 14R isomers lack pro-resolving activity .
- Experimental Design :
- Synthesize stereoisomers using asymmetric epoxidation and Wittig reactions .
- Compare bioactivity in in vivo inflammation models (e.g., air pouch) and in vitro assays (e.g., macrophage efferocytosis) .
Q. What challenges arise in synthesizing (±)-14-HDHA and its derivatives, and how are they addressed?
Stereoselective synthesis is complicated by the compound’s six double bonds and hydroxyl positioning.
- Synthetic Strategies :
- Kinetic resolution : Asymmetric epoxidation of racemic allylic alcohols to isolate 14S isomers .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize hydroxyl groups during chain elongation .
Q. How does (±)-14-HDHA interact with other lipid mediators in resolution pathways?
(±)-14-HDHA synergizes with protectins (e.g., PD1) and resolvins (e.g., RvD1) to amplify pro-resolving signals.
- Mechanistic Studies :
Properties
IUPAC Name |
(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-BGKMTWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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